Desmethylfluvoxamine is a chemical compound that is recognized as a metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. Desmethylfluvoxamine retains some pharmacological properties similar to its parent compound, which has implications for its therapeutic applications.
Desmethylfluvoxamine is primarily derived from the metabolic processes involving fluvoxamine. It is formed through the demethylation of fluvoxamine in the liver, where cytochrome P450 enzymes play a significant role in this biotransformation.
Desmethylfluvoxamine is classified as an antidepressant and falls under the category of SSRIs. It is structurally related to other SSRIs and is often studied for its potential effects on serotonin levels in the brain.
The synthesis of desmethylfluvoxamine can be achieved through various chemical methods, primarily focusing on the demethylation of fluvoxamine. The process typically involves:
The synthetic route may vary based on the desired purity and yield, with considerations for reaction conditions such as temperature, solvent choice, and reaction time being critical for optimizing the synthesis of desmethylfluvoxamine.
Desmethylfluvoxamine has a molecular formula of C_16H_16F_3N_1O_1. Its structure can be depicted as follows:
Desmethylfluvoxamine undergoes various chemical reactions that can be categorized as follows:
The stability and reactivity of desmethylfluvoxamine can be influenced by environmental factors such as pH and temperature, which are critical when considering its formulation in pharmaceutical applications.
Desmethylfluvoxamine primarily exerts its effects through the inhibition of serotonin reuptake in the synaptic cleft. This action increases serotonin availability, which is crucial for mood regulation and anxiety reduction.
Studies have indicated that desmethylfluvoxamine’s solubility profile affects its bioavailability and therapeutic efficacy, making it essential to consider these properties during formulation development.
Desmethylfluvoxamine is primarily studied for its potential applications in psychiatry and pharmacology:
Desmethylfluvoxamine (C₁₄H₁₉F₃N₂O), systematically named as (E)-1-[4-(Trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime, represents a structural analog of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine. It is formally designated as Fluvoxamine EP Impurity A in pharmacopeial standards and alternatively documented as Desmethoxy Fluvoxamine in chemical databases [4] [9]. This compound functions as a key structural analog where the absence of the methoxy group (-OCH₃) distinguishes it from the parent molecule fluvoxamine (C₁₅H₂₁F₃N₂O₂) [3]. The molecular weight reduction from 318.34 g/mol (fluvoxamine) to 288.31 g/mol (desmethylfluvoxamine) reflects this critical structural modification [6] [9].
The structural relationship between these compounds centers on the oxime functional group and the aromatic trifluoromethylphenyl moiety, both conserved in desmethylfluvoxamine. However, the absence of the methoxy substituent alters electronic distribution and steric accessibility, potentially influencing receptor binding kinetics and metabolic stability [4]. Chemically, desmethylfluvoxamine exists as a hydrochloride or maleate salt in reference standards, with the maleate form documented as C₁₄H₁₉F₃N₂O·C₄H₄O₄ [8]. This compound's primary significance in pharmaceutical chemistry lies in its role as a metabolic precursor and analytical reference standard during fluvoxamine manufacturing and quality control processes [9].
Table 1: Structural and Nomenclative Comparison of Fluvoxamine and Desmethylfluvoxamine
Characteristic | Fluvoxamine | Desmethylfluvoxamine |
---|---|---|
Systematic Name | (E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime | (E)-1-[4-(Trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime |
Molecular Formula | C₁₅H₂₁F₃N₂O₂ | C₁₄H₁₉F₃N₂O |
Molecular Weight | 318.34 g/mol | 288.31 g/mol |
Key Functional Groups | Methoxyketone-oxime | Ketone-oxime |
Pharmacopeial Designation | Fluvoxamine API | Fluvoxamine EP Impurity A |
CAS Registry Number | 54739-18-3 | 1217216-82-4 |
Within the pharmacokinetic pathway of fluvoxamine, desmethylfluvoxamine emerges through hepatic biotransformation mediated primarily by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4 [6]. As fluvoxamine undergoes extensive hepatic metabolism with less than 2% excreted unchanged, desmethylfluvoxamine constitutes one of several identified metabolites, though with distinct pharmacodynamic implications [3] [6]. Unlike norfluoxetine (fluoxetine's active metabolite), desmethylfluvoxamine demonstrates significantly reduced potency in serotonin reuptake inhibition compared to its parent compound. Quantitative studies indicate its binding affinity for the serotonin transporter (SERT) is approximately 5-10 times weaker than fluvoxamine itself, diminishing its direct contribution to therapeutic effects [4].
The pharmacodynamic relevance of desmethylfluvoxamine extends beyond direct receptor interactions to encompass allosteric modulation and synaptic concentration dynamics. Research indicates that despite its weaker binding, this metabolite may prolong the serotonergic activity of fluvoxamine through competitive displacement at metabolic sites [3]. The metabolite's volume of distribution (approximately 25 L/kg) parallels fluvoxamine's distribution characteristics, suggesting similar tissue penetration patterns, including potential blood-brain barrier permeability [6]. This distribution profile facilitates its interaction with central serotonin transporters, albeit at reduced efficacy compared to the parent drug.
Notably, desmethylfluvoxamine exhibits minimal affinity for adrenergic, cholinergic, GABAergic, dopaminergic, or histaminergic receptors—a receptor selectivity profile mirroring fluvoxamine's pharmacological specificity [6]. This characteristic underpins the favorable safety profile of fluvoxamine therapy relative to tricyclic antidepressants, as these receptor interactions typically mediate anticholinergic and cardiovascular adverse effects. However, the metabolite's protein binding capacity (~77-80%) may influence free fraction availability and subsequent pharmacological activity, particularly in hypoalbuminemic states [6].
Table 2: Pharmacokinetic Parameters of Fluvoxamine and Its Metabolites
Parameter | Fluvoxamine | Desmethylfluvoxamine | Other Metabolites |
---|---|---|---|
Primary Metabolic Pathway | Hepatic CYP2D6/CYP3A4 | Further conjugation | Fluvoxamine acid (60% urinary) |
Bioavailability | 53% | Not quantified | Not applicable |
Protein Binding | 77-80% | Estimated 70-75% | Variable |
Volume of Distribution | ~25 L/kg | Similar to parent | Not determined |
Half-life | 15.6 hours | Shorter than parent | Variable |
SERT Inhibition Potency | High (reference) | Moderate (5-10x weaker) | Negligible |
Elimination Route | Renal (94% as metabolites) | Renal | Primarily renal |
Desmethylfluvoxamine occupies a critical position in pharmacogenomic research due to its formation pathway governed by polymorphic enzymes, particularly CYP2D6. Genetic variations in CYP2D6 significantly influence fluvoxamine metabolism efficiency, creating distinct patient metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs) [2] [6]. Individuals carrying loss-of-function alleles (e.g., CYP2D6*3, *4, *5, *6) demonstrate markedly reduced metabolic capacity, leading to diminished desmethylfluvoxamine formation and consequent accumulation of the parent compound. This translates clinically to elevated fluvoxamine plasma concentrations exceeding 4-fold in PMs compared to EMs, necessitating dosage adjustments to prevent toxicity [2] [6].
The metabolite's generation rate serves as a functional biomarker for CYP2D6 activity, informing personalized dosing strategies. Pharmacogenetic testing for CYP2D6 variants enables clinicians to predict metabolic capacity before initiating therapy. For UMs carrying multiple functional gene copies (e.g., CYP2D61/1xN), accelerated metabolism may result in subtherapeutic fluvoxamine concentrations despite standard dosing, potentially compromising treatment efficacy for conditions like obsessive-compulsive disorder (OCD) [2]. This genetic stratification explains approximately 30-40% of interindividual variability in fluvoxamine pharmacokinetics, positioning desmethylfluvoxamine quantification as a valuable tool in therapeutic drug monitoring [6].
Beyond pharmacogenomics, desmethylfluvoxamine contributes to clinically significant drug interactions through its interplay with metabolic enzymes. As a moderate inhibitor of CYP3A4—based on in vivo studies showing 66% increased midazolam exposure—it may elevate concentrations of CYP3A4 substrates like simvastatin or lovastatin [7]. This inhibition potential necessitates caution when combining fluvoxamine with statins metabolized through this pathway, as elevated statin concentrations increase myopathy risk. Additionally, the metabolite's formation may be suppressed by potent CYP2D6 inhibitors (e.g., paroxetine, quinidine), creating complex interaction networks where competitive enzyme inhibition further modulates active compound exposure [5] [7].
Emerging research in pharmacoepigenetics suggests environmental factors like chronic stress may induce epigenetic modifications affecting CYP enzyme expression, potentially altering desmethylfluvoxamine generation rates without genetic polymorphism involvement [2]. These epigenetic influences represent a secondary layer of metabolic variability, explaining some heritable responses not attributable solely to genetic variants. This expanding field promises more comprehensive models predicting individual variations in SSRI pharmacokinetics and dynamics.
Table 3: Pharmacogenomic and Drug Interaction Implications of Desmethylfluvoxamine Metabolism
Factor | Impact on Desmethylfluvoxamine | Clinical Consequence |
---|---|---|
CYP2D6 Poor Metabolizer Genotype | Reduced formation (up to 70% decrease) | Elevated fluvoxamine concentrations → toxicity risk |
CYP2D6 Ultrarapid Metabolizer Genotype | Increased formation | Reduced fluvoxamine concentrations → treatment failure risk |
CYP3A4 Inhibition Potential | Contributes to parent drug's enzyme inhibition | Increased concentrations of CYP3A4 substrates (e.g., simvastatin) |
Concomitant CYP2D6 Inhibitors | Reduced metabolic conversion | Synergistic fluvoxamine accumulation |
Epigenetic Modifications | Altered CYP expression profiles | Unpredictable metabolic variability |
Hepatic Impairment | Reduced overall metabolite formation | Prolonged parent drug half-life |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3